molecular formula C10H8F3NO3 B14823643 1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene

1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B14823643
M. Wt: 247.17 g/mol
InChI Key: VBGRNJXNQKNSKA-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-cyclopropoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydroxide ions, amines, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates for treating various diseases.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-cyclopropyloxy-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-5-6(14(15)16)1-4-9(8)17-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

VBGRNJXNQKNSKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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